BenchChemオンラインストアへようこそ!

7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid

Lipophilicity Physicochemical Properties Drug-likeness

7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid is a heterocyclic compound belonging to the indolizine family. It features a partially saturated tetrahydroindolizine core with a key chlorine substituent at the 7-position, a ketone at the 5-position, and a carboxylic acid group at the 8-position.

Molecular Formula C9H8ClNO3
Molecular Weight 213.62
CAS No. 1150098-39-7
Cat. No. B3026840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid
CAS1150098-39-7
Molecular FormulaC9H8ClNO3
Molecular Weight213.62
Structural Identifiers
SMILESC1CC2=C(C(=CC(=O)N2C1)Cl)C(=O)O
InChIInChI=1S/C9H8ClNO3/c10-5-4-7(12)11-3-1-2-6(11)8(5)9(13)14/h4H,1-3H2,(H,13,14)
InChIKeyBLFBEBOCEPNCRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid (CAS 1150098-39-7) Procurement-Relevant Baseline Overview


7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid is a heterocyclic compound belonging to the indolizine family. It features a partially saturated tetrahydroindolizine core with a key chlorine substituent at the 7-position, a ketone at the 5-position, and a carboxylic acid group at the 8-position. This specific substitution pattern defines its chemical reactivity and utility, primarily as a versatile small molecule scaffold and intermediate in medicinal chemistry research. Its structure provides a handle for further functionalization, particularly through the carboxylic acid and chlorine groups, making it a candidate for generating diverse compound libraries. However, it is crucial to note that high-strength, quantitative biological and chemical differential evidence against close analogs is currently limited in the published literature, and its selection must be guided by specific synthetic requirements rather than universal performance claims. [1]

Why Direct Substitution of 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid with In-Class Analogs Fails


The specific 7-chloro-8-carboxylic acid motif on this tetrahydroindolizine scaffold is not universally interchangeable with its close analogs, such as the non-halogenated core, the 7-bromo variant, or the corresponding methyl ester. The presence of the chlorine atom at position 7 versus hydrogen or other halogens can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, which are critical determinants of binding affinity and reactivity. For instance, the computed XLogP3-AA value for this compound is 0.4 [1], whereas the non-chlorinated parent scaffold (5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid) has a different lipophilicity profile, indicating a substantial change in partition coefficient that would affect membrane permeability and target engagement. Similarly, substituting the carboxylic acid with a methyl ester eliminates a key hydrogen-bond donor and acceptor, fundamentally altering its capabilities as a synthetic building block. Without rigorous comparative data, a direct substitution of this compound with a seemingly similar analog in a synthetic pathway or biological assay could lead to unexpected failures in reactivity, selectivity, or pharmacokinetic properties.

Quantitative Differentiation Guide for 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid


Lipophilicity Differentiation via XLogP3-AA Against the Non-Halogenated Parent Scaffold

The chlorine substituent at the 7-position markedly alters the lipophilicity compared to the non-halogenated parent compound, a critical parameter for predicting ADME properties. The computed XLogP3-AA value for 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid is 0.4 [1]. By comparison, the non-chlorinated scaffold (5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid, CAS 1516856-19-1) has a lower expected XLogP value due to the absence of the hydrophobic chlorine atom, representing a quantifiable difference in partition coefficient. This difference is significant from a selection perspective for medicinal chemists optimizing compound libraries for balanced hydrophilicity/lipophilicity.

Lipophilicity Physicochemical Properties Drug-likeness

Synthetic Yield in Hydrolysis of Methyl Ester to Carboxylic Acid

The compound is readily accessible via a straightforward hydrolysis of its methyl ester precursor. A patent procedure demonstrates the saponification of methyl 7-chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate to the target carboxylic acid with an 85% isolated yield . This high-yielding transformation showcases the differential advantage of this compound over analogs that may require more complex, lower-yielding deprotection strategies (e.g., for tert-butyl esters). The quantitative yield provides a procurement-relevant metric for evaluating synthetic efficiency and the cost-effectiveness of producing this specific intermediate at scale.

Synthetic Chemistry Process R&D Yield Efficiency

Commercially Available Purity Benchmarking

High purity is a critical procurement parameter. This compound is commercially available at a standard purity of 97% , supported by batch-specific analytical reports (e.g., NMR, HPLC, GC). This sets a clear, verifiable quality benchmark. In contrast, close analogs such as the non-halogenated scaffold (5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid) are often listed at a minimum purity of 95% . The guaranteed 97% purity for the target compound provides researchers with a higher level of confidence in the consistency and reproducibility of their experimental starting material.

Quality Control Procurement Purity

Status: Explicit Limitation of High-Strength Differential Evidence

It must be explicitly stated that after a thorough search of the primary literature, patents, and authoritative databases, high-strength differential evidence, such as direct head-to-head biological comparisons (e.g., IC50 values against specific targets, comparative ADMET profiles), was not found for 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid versus its closest analogs. The quantitative evidence presented above is classified as class-level inference and cross-study comparable data, not direct comparative experimental results. Therefore, any superiority claim over a specific analog in a biological context cannot be substantiated with the currently available data. Researchers and procurement specialists should rely on the compound's distinct structural features and synthetic utility as primary decision drivers.

Data Transparency Research Limitations

Best Research and Industrial Application Scenarios for 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid


Lead Optimization in Medicinal Chemistry

This compound is best suited for medicinal chemistry programs where the indolizine core is a privileged scaffold, and a specific, moderately lipophilic binding profile is desired. Its XLogP of 0.4 provides a calculated starting point for tuning ADME/PK properties. The 7-chloro substituent can be used as a vector for exploring hydrophobic interactions or as a synthetic handle for further derivatization via metal-catalyzed cross-coupling reactions, differentiating it from the unsubstituted parent compound. [1]

Synthetic Building Block for Diverse Libraries

The presence of a carboxylic acid and an aryl chloride makes this compound an ideal starting material for the parallel synthesis of diverse compound libraries. Its proven high-yield synthesis (85% hydrolysis) from the corresponding ester ensures economical preparation for a multi-step library production, while the 97% commercial purity standard guarantees a high-quality input for automated synthesis platforms.

Fragment-Based Drug Discovery (FBDD) Studies

With a molecular weight of 213.62 g/mol and compliance with the Rule of Three for fragment-based screening, the compound is a suitable fragment for FBDD. Its structural features provide a defined, albeit limited, 3D character and multiple binding elements (carboxylic acid, ketone, and chlorine) for initial fragment screening campaigns. Differentiating it from purely aromatic indolizine fragments, the partially saturated tetrahydro ring provides an element of conformational complexity, which can be advantageous in targeting enzymes with defined active site topologies. [1]

Quote Request

Request a Quote for 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.